molecular formula C20H18O10 B1673112 Kaempferol 3-O-arabinoside CAS No. 99882-10-7

Kaempferol 3-O-arabinoside

Cat. No.: B1673112
CAS No.: 99882-10-7
M. Wt: 418.3 g/mol
InChI Key: RNVUDWOQYYWXBJ-IEGSVRCHSA-N
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Description

Kaempferol 3-O-arabinoside (CAS: 99882-10-7) is a glycosylated derivative of kaempferol, a tetrahydroxyflavone with the molecular formula C20H18O10 (MW: 418.35 g/mol). It features an arabinose moiety attached to the 3-hydroxyl position of kaempferol, identified as kaempferol 3-O-α-L-arabinofuranoside via NMR and MS analyses . This compound is widely distributed in plants, including Nectandra hihua leaves, mango peels (Mangifera indica), walnut (Juglans regia) leaves, and fern species (Asplenium trichomanes) .

This compound exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . This method is environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources. The leaves of Nectandra hihua are a common source, where the compound is isolated from the ethyl acetate fraction . The extraction process involves solvent extraction followed by purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted kaempferol glycosides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Analytical Comparisons

Table 1: Structural and Analytical Profiles of Kaempferol 3-O-arabinoside and Analogues

Compound Sugar Moiety Molecular Formula Molecular Weight Key MS Fragments (m/z) Plant Sources
This compound α-L-arabinofuranose C20H18O10 418.35 [M-H]⁻: 417.07; Aglycone: 285 (loss of 132 Da) Nectandra hihua, mango, walnut
Kaempferol 3-O-rhamnoside α-L-rhamnose C21H20O10 432.38 [M-H]⁻: 431.10; Aglycone: 285 (loss of 146 Da) Juglans regia, Asplenium trichomanes
Kaempferol 3-O-xyloside β-D-xylose C20H18O10 418.35 [M-H]⁻: 417.07; Aglycone: 285 (loss of 132 Da) Apple (Malus spp.) flowers
Quercetin 3-O-arabinoside α-L-arabinose C20H18O11 434.35 [M-H]⁻: 433.08; Aglycone: 301 (loss of 132 Da) Mango peel, Juglans regia
Myricetin 3-O-arabinoside α-L-arabinose C20H18O12 450.35 [M-H]⁻: 449.17; Aglycone: 317 (loss of 132 Da) Populus tremuloides (quaking aspen)

Key Observations :

  • Sugar Type and Position: this compound differs from analogues like kaempferol 3-O-rhamnoside (rhamnose) and 3-O-xyloside (xylose) in sugar structure, impacting solubility and bioavailability. Arabinose and xylose (both pentoses) confer similar molecular weights but distinct stereochemical properties compared to rhamnose (a deoxyhexose) .
  • Mass Spectrometry : All compounds lose their sugar moiety (~132–146 Da) to yield aglycone ions (e.g., kaempferol at m/z 285, quercetin at m/z 301) .

Table 2: Bioactivity Profiles of this compound and Analogues

Compound Antioxidant Activity Anticancer Mechanisms Bioavailability Challenges Unique Interactions
This compound High (ROS scavenging, SOD/CAT upregulation) Apoptosis via caspase activation, cell cycle arrest Low bioavailability; nanoparticle delivery explored Binds NSD2/EZH2
Kaempferol 3-O-rhamnoside Moderate (inferior to arabinoside) Limited data; presumed similar to kaempferol aglycone Lower solubility due to rhamnose Not reported
Quercetin 3-O-arabinoside High (comparable to kaempferol) Inhibits angiogenesis, reduces malondialdehyde levels Higher bioavailability than kaempferol derivatives Synergizes with procyanidins
Myricetin 3-O-arabinoside Moderate (weaker than quercetin) Limited studies; potential anti-inflammatory effects Poor absorption due to larger polarity Not reported

Key Findings :

  • Antioxidant Capacity: this compound outperforms rhamnoside and xyloside derivatives due to arabinose’s polar hydroxyl groups enhancing electron donation . Quercetin 3-O-arabinoside shows comparable activity but via different mechanisms (e.g., upregulating SOD/CAT) .
  • Bioavailability : Glycosylation generally reduces absorption, but quercetin derivatives exhibit better intestinal uptake than kaempferol analogues .

Ecological and Pharmacological Roles

  • Plant Physiology: In Malus spp., kaempferol 3-O-glycosides (including arabinoside) compete with anthocyanin biosynthesis, affecting flower pigmentation and pollen tube growth .
  • Synergistic Effects: this compound in Ximenia americana leaf extracts synergizes with procyanidins to enhance intracellular antioxidant defenses .

Biological Activity

Kaempferol 3-O-arabinoside, a flavonol glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants. It is characterized by the presence of an arabinose sugar moiety attached to the kaempferol structure. This modification influences its biological activity compared to other kaempferol glycosides.

  • Antioxidant Activity :
    • This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is particularly beneficial in skin cells exposed to UV radiation, where it helps preserve cellular integrity .
  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By suppressing this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines .
  • Anticancer Properties :
    • Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its ability to modulate multiple signaling pathways makes it a candidate for cancer therapy .

Pharmacological Activities

Activity Description
Antioxidant Scavenges ROS and protects against oxidative stress, particularly in skin cells exposed to UV radiation .
Anti-inflammatory Suppresses NF-κB signaling, reducing inflammation and related cytokine production .
Anticancer Inhibits proliferation and induces apoptosis in cancer cells; affects various pathways involved in tumor growth .
Antimicrobial Exhibits activity against various bacteria and fungi, making it useful in developing natural antimicrobial agents .

Study on Antioxidant and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The compound also downregulated the expression of inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as a therapeutic agent for skin protection .

Impact on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. Additionally, it was found to reduce the expression of anti-apoptotic proteins such as Bcl-2, further supporting its anticancer potential .

Effects on Plant Physiology

Research has also explored the role of this compound in plant physiology. It has been found to regulate pollen tube growth through modulation of auxin transport and calcium signaling pathways. This suggests that the compound may play a critical role in reproductive processes in plants .

Comparison with Similar Compounds

This compound shares structural similarities with other flavonoid glycosides but differs in its sugar moiety, which affects its biological properties:

Compound Sugar Moiety Biological Activity
Kaempferol 3-O-rhamnosideRhamnoseSimilar antioxidant properties; affects pollen tube growth .
Kaempferol 3-O-glucosideGlucoseExhibits antioxidant and anti-inflammatory effects.
Quercetin 3-O-glucosideGlucoseComparable antioxidant activity but different effects on inflammation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Kaempferol 3-O-arabinoside in plant extracts?

  • Methodology : Use LC-QTOF-MS or UPLC-MS/MS for precise identification. This compound typically elutes at 7.04 minutes (retention time) with a molecular ion [M-H]⁻ at m/z 417.08 (C₂₀H₁₈O₁₀) . Confirm fragmentation patterns using tandem MS, observing characteristic ions such as m/z 285 (aglycone kaempferol) and m/z 153 (retro-Diels-Alder cleavage) . For quantification, pair with HPLC-UV/DAD at λ~265 nm and validate using reference standards.

Q. Which plant species are primary sources of this compound?

  • Key Sources :

  • Nectandra hihua (leaves, isolated via ethyl acetate fractionation) .
  • Hypericum perforatum (tentatively identified in LC-MS profiles) .
  • Prunus spinosa L. (flowers and leaves, co-occurring with quercetin derivatives) .
    • Extraction Protocol : Optimize with polar solvents (e.g., 70% ethanol or methanol) and fractionate using silica gel chromatography .

Q. How is the structure of this compound elucidated?

  • Techniques :

  • NMR : Assign arabinoside configuration (α-L or β-D) via ¹H-¹H COSY and HSQC, focusing on anomeric proton signals (δ ~5.3 ppm) .
  • HRMS : Confirm molecular formula (C₂₀H₁₈O₁₀) with exact mass 418.09000 Da .
  • Chromatographic Cross-Validation : Compare retention times and MS/MS spectra with authenticated standards .

Advanced Research Questions

Q. What mechanisms underlie the antioxidant activity of this compound?

  • Mechanistic Insights :

  • Radical Scavenging : Exhibits dose-dependent DPPH and ABTS activity, but paradoxically higher efficacy at lower concentrations (e.g., 0.5 mg/mL vs. 1 mg/mL), suggesting auto-oxidation or aggregation at high doses .
  • Enzyme Modulation : Inhibits xanthine oxidase (IC₅₀ ~submicromolar) and activates superoxide dismutase (SOD) and catalase via Nrf2 pathway .
    • Experimental Design : Use in vitro assays (e.g., H₂O₂-induced oxidative stress in HepG2 cells) paired with siRNA knockdown of antioxidant enzymes to validate pathways.

Q. How does this compound induce apoptosis in cancer cells?

  • Pathways :

  • JNK Activation : Triggers mitochondrial apoptosis via JNK phosphorylation, leading to Bax/Bak oligomerization and cytochrome c release .
  • Epigenetic Modulation : Inhibits EZH2 (polycomb repressive complex) and SETD2, altering histone methylation and gene silencing in breast cancer models .
    • Validation : Perform flow cytometry (Annexin V/PI staining) and Western blotting for cleaved caspases-3/8. Use JNK inhibitors (e.g., SP600125) to confirm pathway specificity.

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Data Reconciliation :

  • Hazard vs. Bioactivity : PubChem lists H301/H341 warnings (genotoxicity), but in vitro assays show negligible toxicity except in NSD2/EZH2 contexts .
  • Dose Dependency : Conduct long-term in vivo studies (rodent models) with pharmacokinetic profiling to assess bioaccumulation risks.
    • Mitigation Strategy : Encapsulate in nanoparticles to enhance bioavailability and reduce off-target effects .

Q. Methodological Notes

  • Contradiction Analysis : Address variability in antioxidant assays by standardizing solvent systems (e.g., avoid DMSO auto-oxidation artifacts) .
  • Synthetic Alternatives : While total synthesis is underexplored, consider enzymatic glycosylation of kaempferol with arabinose donors for scalable production .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVUDWOQYYWXBJ-IEGSVRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346052
Record name Juglalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99882-10-7
Record name Juglalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99882-10-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Kaempferol 3-O-arabinoside

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